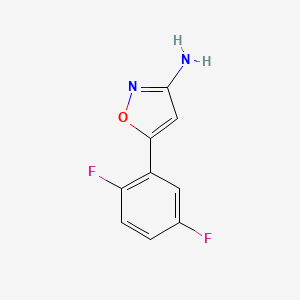

5-(2,5-Difluorophenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

5-(2,5-difluorophenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H6F2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |

InChI Key |

DTQSTEVYBWUQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=NO2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 2,5 Difluorophenyl Isoxazol 3 Amine

Retrosynthetic Disconnection Analysis of the 5-(2,5-Difluorophenyl)isoxazol-3-amine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned based on established isoxazole (B147169) syntheses.

A primary and highly convergent approach involves a [3+2] cycloaddition, which disconnects the isoxazole ring across the O1-C5/N2-C3 bonds. This leads to two key fragments: a nitrile oxide and a dipolarophile. Specifically, this would involve a (2,5-difluorophenyl)acetonitrile oxide as the three-atom component and an enamine or ynamine equivalent as the two-atom component that provides the C3-amine functionality.

Alternative disconnections include:

C3-N Bond Disconnection: This approach suggests the formation of the C3-amine bond in a late-stage functionalization step. The precursor would be a 3-halo-5-(2,5-difluorophenyl)isoxazole, which could be aminated via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. However, 3-haloisoxazoles are often poor substrates for these reactions. acs.org

Condensation-Based Disconnection: This strategy breaks the ring down into a β-dicarbonyl compound (or equivalent) and hydroxylamine (B1172632). For the target molecule, this would imply a precursor like a 2,5-difluorobenzoylacetonitrile derivative reacting with hydroxylamine hydrochloride.

These primary disconnections guide the exploration of specific synthetic pathways discussed in the following sections.

Exploration of Classical and Contemporary Isoxazole Synthesis Pathways

The synthesis of the isoxazole ring is well-established, with both classical and modern methods offering routes to a diverse range of derivatives. acs.org

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is one of the most powerful and widely used methods for constructing isoxazole and isoxazoline (B3343090) rings. nih.govchem-station.com This reaction typically proceeds with high regioselectivity to form the 3,5-disubstituted isoxazole. organic-chemistry.org

The key intermediate, the nitrile oxide, is highly reactive and is usually generated in situ to prevent dimerization into furoxans. chem-station.commdpi.com Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl halides (generated from aldoximes) using a base like triethylamine (B128534) (Et₃N). mdpi.comnih.gov

Oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl). mdpi.comnih.gov

Dehydration of primary nitro compounds. nih.gov

For the synthesis of this compound, the reaction would involve the in situ generation of 2,5-difluorophenylacetonitrile (B1583466) oxide from the corresponding aldoxime. This would then react with a suitable dipolarophile that can introduce the 3-amino group, such as an enamine or cyanamide. The use of terminal acetylenes in copper(I)-catalyzed cycloadditions is also a prominent method for achieving high regioselectivity and yields. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Hydroximoyl Chloride | Terminal Alkyne | Cu(I) catalyst, Base | 3,5-Disubstituted Isoxazole | Good | organic-chemistry.org |

| Aldoxime | Styrene | NCS, Et₃N | 3,5-Disubstituted Isoxazoline | High | mdpi.com |

| Dibromoformaldoxime | Olefin | KHCO₃ | Bromoisoxazoline | 88% | chem-station.com |

| Amino acid-derived Chloroximes | 3,3,3-Trifluoropropene | Base | 5-(Trifluoromethyl)isoxazoles | 40-95% | nih.gov |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. scielo.br Several MCRs have been developed for the synthesis of isoxazole derivatives.

A common MCR strategy involves the reaction of an aldehyde, hydroxylamine hydrochloride, and an active methylene (B1212753) compound. nih.govresearchgate.net For the target molecule, 2,5-difluorobenzaldehyde (B1295323) would serve as the aldehyde component. The reaction proceeds through the initial formation of an oxime, followed by condensation and cyclization to yield the isoxazole ring. scielo.br The choice of active methylene compound is critical for installing the desired functionality at the 3-position. Using a compound like cyanoacetamide could potentially lead to the 3-aminoisoxazole (B106053) core after subsequent transformations. Green chemistry principles are often incorporated into these MCRs, utilizing eco-friendly solvents like water or catalysts such as fruit juices or functionalized cellulose (B213188). researchgate.netmdpi.com

Table 2: Multi-Component Syntheses of Isoxazole Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Hydroxylamine HCl | K₂CO₃/Glycerol | 5-Amino-isoxazole-4-carbonitrile | nih.gov |

| Aryl Aldehyde | Methyl Acetoacetate | Hydroxylamine HCl | Fruit Juice | Substituted Isoxazole | researchgate.net |

| β-Keto Ester | Hydroxylamine HCl | Aldehyde | Propylamine-functionalized cellulose / H₂O | 3,4-Disubstituted Isoxazol-5(4H)-one | mdpi.com |

| Ethyl Acetoacetate | Hydroxylamine HCl | Aromatic Aldehyde | Acidic Ionic Liquid | Isoxazol-5(4H)-one derivative | scielo.br |

Direct Synthetic Routes to this compound and Related Analogs

While general isoxazole syntheses can be adapted, direct routes to 3-aminoisoxazoles are often more efficient. A notable method involves a two-step procedure starting from 3-bromoisoxazolines. acs.org These precursors, readily available through the [3+2] cycloaddition of nitrile oxides with vinyl bromide, undergo an addition-elimination reaction with various amines in the presence of a base. The resulting 3-aminoisoxazolines are then oxidized to the corresponding 3-aminoisoxazoles in high yield. acs.orgresearchgate.net This approach offers great flexibility in introducing diverse amine substituents.

Another strategy involves the reaction of substituted acetyl acetonitriles with hydroxylamine hydrochloride under alkaline conditions, followed by an acid-catalyzed cyclization of the intermediate amidoxime (B1450833) to furnish the 5-substituted-3-aminoisoxazole. google.com

The success of any synthetic route hinges on the careful selection of reagents and optimization of reaction conditions.

For 1,3-Dipolar Cycloadditions: The choice of base and solvent is critical for the in situ generation of the nitrile oxide. Triethylamine is commonly used in solvents like ethyl acetate (B1210297), tetrahydrofuran, or dichloromethane. rsc.orgnuph.edu.ua Temperature control can be crucial for improving regioselectivity; for instance, conducting the reaction at 0°C rather than room temperature has been shown to significantly enhance the ratio of the desired 3,5-disubstituted regioisomer. rsc.org Microwave irradiation has also been employed to dramatically reduce reaction times and improve yields. organic-chemistry.org

For Multi-Component Reactions: Catalyst selection is key. While some reactions proceed under catalyst-free conditions, others benefit from acidic or basic catalysts. scielo.br Green catalysts, such as deep eutectic solvents (e.g., K₂CO₃/glycerol), have proven effective, offering mild conditions and high yields. nih.gov

For Amination Routes: In the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines, the choice of base (e.g., DBU, triethylamine) and solvent (e.g., DMF, THF) can influence reaction rates and yields. researchgate.net The subsequent oxidation step is often mediated by reagents like iodine. acs.org

Controlling regioselectivity is a paramount challenge in the synthesis of 3,5-disubstituted isoxazoles, particularly via 1,3-dipolar cycloaddition. The reaction of a nitrile oxide with an unsymmetrical dipolarophile can potentially yield two regioisomers. The outcome is governed by the electronic and steric properties of the substituents on both components, as dictated by frontier molecular orbital (FMO) theory. Generally, the reaction between aryl nitrile oxides and terminal alkynes favors the formation of the 3-aryl-5-substituted isomer. To obtain the desired 5-aryl-3-amino substitution pattern, a reversed-polarity strategy is required, using a 2,5-difluorophenyl-substituted dipolarophile and a nitrile oxide precursor for the C3-N fragment, or by using specific dipolarophiles that direct the regiochemistry.

Methodologies have been developed to achieve high regiochemical control. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones provides a highly regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. acs.org Similarly, using vinylphosphonates with specific leaving groups in the α or β position allows for the controlled synthesis of either 3,5- or 3,4-disubstituted isoxazoles, respectively. rsc.orgrsc.org Careful selection of the synthetic route is therefore essential to ensure the exclusive or predominant formation of this compound.

Advanced Synthetic Strategies and Process Intensification

The synthesis of substituted isoxazoles, including this compound, is increasingly benefiting from advanced strategies that intensify chemical processes. These methods aim to improve reaction rates, enhance yields, and simplify operational procedures compared to conventional approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry for accelerating reaction times and often improving product yields. nih.gov This technique utilizes microwave energy to heat reactants directly and uniformly, which can lead to a reduction in side product formation and cleaner reactions. eurekaselect.com While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, protocols for analogous 3-amino-5-arylisoxazoles provide a strong basis for its potential application.

The synthesis of isoxazole Schiff bases from 3-amino-5-methyl isoxazole, for instance, demonstrates a dramatic reduction in reaction time from several hours under conventional heating to mere seconds or minutes under microwave irradiation. Similarly, the 1,3-dipolar cycloaddition reactions used to form the isoxazole ring are known to be significantly accelerated by microwave heating. mdpi.com

A hypothetical comparison based on related compounds highlights the potential advantages:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with less solvent or in greener solvents |

This table presents generalized comparative data for the synthesis of related isoxazole derivatives, illustrating the potential benefits of microwave irradiation.

Green Chemistry Principles and Environmentally Benign Methodologies

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of isoxazole derivatives, several environmentally benign methodologies have been developed, which could be adapted for the production of this compound.

Key green chemistry strategies applicable to isoxazole synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. nih.govmdpi.com The synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media, offering benefits such as easier work-up, mild reaction conditions, and high yields without the need for a catalyst. nih.gov

Alternative Energy Sources: Beyond microwaves, other energy sources like ultrasound irradiation and natural sunlight have been employed to drive the synthesis of isoxazoles. preprints.orgsemnan.ac.ir These methods reduce reliance on fossil fuel-based energy.

Catalysis: The use of efficient and recyclable catalysts, such as amine-functionalized cellulose or hypervalent iodine compounds, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. mdpi.commdpi.com

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form the final product streamlines processes and reduces the need for intermediate purification steps, thereby minimizing solvent and energy consumption. nih.gov

These approaches collectively contribute to making the synthesis of complex molecules like this compound more sustainable.

Purification and Isolation Techniques for High-Purity Academic Samples

Achieving high purity is critical for academic research to ensure that experimental results are reliable and reproducible. The purification of this compound from crude reaction mixtures typically involves a combination of standard and advanced laboratory techniques.

Initial Work-up: Following synthesis, an initial extraction is commonly performed to separate the product from inorganic salts and highly polar impurities. This is typically followed by washing with aqueous solutions and drying of the organic phase.

Chromatography: Column chromatography is the most prevalent method for purifying research-scale quantities of organic compounds. For a molecule like this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase (eluent) is carefully selected to achieve optimal separation of the target compound from byproducts and unreacted starting materials. A gradient of solvents, often starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed. mdpi.com

Recrystallization: To achieve the highest level of purity, recrystallization is often the final step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent is critical and determined empirically.

| Technique | Purpose | Typical Reagents/Materials |

| Liquid-Liquid Extraction | Initial separation from inorganic byproducts and polar impurities. | Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water/brine. |

| Column Chromatography | Separation from organic impurities with different polarities. | Stationary Phase: Silica Gel; Mobile Phase: Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). |

| Recrystallization | Final purification to obtain high-purity crystalline solid. | A single solvent or a binary solvent mixture (e.g., Ethanol, Acetone, Toluene). |

Through the careful application of these purification techniques, academic samples of this compound can be isolated with the high degree of purity required for subsequent chemical and biological studies.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 2,5 Difluorophenyl Isoxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(2,5-Difluorophenyl)isoxazol-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for a complete and unambiguous assignment of its structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the amine protons, the isoxazole (B147169) ring proton, and the protons of the difluorophenyl ring.

The two amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The lone proton on the isoxazole ring (H-4) would likely appear as a sharp singlet. The three protons on the 2,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) couplings. These aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | N/A |

| Isoxazole H-4 | 6.5 - 7.0 | Singlet (s) | N/A |

| Aromatic H-3' | 7.1 - 7.4 | Multiplet (m) | J(H-H), J(H-F) |

| Aromatic H-4' | 7.1 - 7.4 | Multiplet (m) | J(H-H), J(H-F) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.

The isoxazole ring carbons (C-3, C-4, C-5) will have characteristic chemical shifts, with C-3 and C-5 appearing at lower field due to their attachment to electronegative nitrogen and oxygen atoms. researchgate.net The carbons of the phenyl ring will also show distinct signals, with the carbons directly bonded to fluorine (C-2' and C-5') exhibiting large C-F coupling constants, which can be a key diagnostic feature. mdpi.com The carbon attached to the isoxazole ring (C-1') will also be influenced by the heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 95 - 105 |

| Isoxazole C-5 | 168 - 173 |

| Aromatic C-1' | 120 - 125 |

| Aromatic C-2' | 155 - 160 (d, ¹JCF) |

| Aromatic C-3' | 115 - 120 (dd, JCF) |

| Aromatic C-4' | 118 - 123 (dd, JCF) |

| Aromatic C-5' | 157 - 162 (d, ¹JCF) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between non-equivalent fluorine atoms. huji.ac.ilwikipedia.org The spectrum of this compound is expected to show two distinct signals for the fluorine atoms at the C-2' and C-5' positions.

These signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The large chemical shift dispersion in ¹⁹F NMR helps to resolve complex signals that might overlap in a ¹H NMR spectrum. biophysics.org The precise chemical shifts and coupling patterns provide definitive evidence for the substitution pattern on the phenyl ring. psu.edu

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

|---|---|---|

| F-2' | -110 to -120 | Multiplet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily be used to confirm the connectivity of the protons on the difluorophenyl ring (H-3', H-4', and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the proton-bearing carbons, namely C-4 of the isoxazole ring and C-3', C-4', and C-6' of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the isoxazole H-4 proton to carbons C-3 and C-5, confirming the ring structure. Additionally, correlations between the phenyl protons (e.g., H-6') and the isoxazole carbon C-5 would unambiguously establish the connection point between the two ring systems. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₇F₂N₂O), the calculated exact mass of the protonated molecule ([M+H]⁺) would be compared to the experimentally determined value to confirm the elemental composition.

Table 4: Predicted HRMS Data and Major Fragments

| Ion | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₉H₈F₂N₂O]⁺ ([M+H]⁺) | 199.0632 | Protonated molecular ion |

| [C₈H₅F₂N]⁺ | 153.0441 | Loss of H₂NCO |

| [C₆H₃F₂]⁺ | 113.0203 | Difluorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would contain bands corresponding to the C=N stretching of the isoxazole ring, C=C stretching of the aromatic ring, and the N-H bending (scissoring) vibration of the amine group. rsc.org Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. rsc.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=C/C=N bonds, which are often weak in the IR spectrum.

Table 5: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=N Stretch (Isoxazole) | 1600 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend (Amine) | 1550 - 1620 | IR |

| C-O-N Stretch (Isoxazole) | 1380 - 1420 | IR |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing.

Strategies for Single-Crystal Growth of this compound.

The prerequisite for any SC-XRD analysis is the availability of high-quality single crystals of suitable size and diffraction quality. The growth of such crystals is often the most challenging step. For a molecule like this compound, several common crystallization strategies can be employed, with the choice of solvent being a critical parameter.

Slow Evaporation: This is the most common and straightforward technique. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated lid to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For related isoxazole derivatives, solvents such as methanol, ethanol, and ethyl acetate (B1210297) have proven effective for yielding diffraction-quality crystals. nih.govnih.gov

Vapor Diffusion: This method involves two vials, one inside the other. The inner, smaller vial contains a concentrated solution of the compound in a relatively non-volatile solvent. The outer, larger vial contains a more volatile "anti-solvent" in which the compound is insoluble. The system is sealed, and the anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. Common solvent/anti-solvent pairs include chloroform/hexane (B92381) and dichloromethane/pentane.

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower, in a controlled manner. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

The selection of an appropriate solvent system is typically guided by the solubility profile of the compound. A good solvent for crystallization is one in which the compound has moderate solubility, with a significant temperature-dependent solubility gradient for the slow cooling method.

Crystallographic Data Collection, Refinement, and Interpretation.

Once suitable single crystals are obtained, a crystal is mounted on a goniometer head of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100-193 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. nih.govresearchgate.net Monochromatic X-rays are directed at the crystal, which diffracts the beam in a specific pattern determined by its internal lattice structure.

Data Collection: A modern diffractometer, often equipped with a CCD or CMOS detector, rotates the crystal through a series of angles while collecting thousands of diffraction spots (reflections). researchgate.net The intensity and position of these reflections are recorded.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model. This model is subsequently refined against the experimental data using least-squares methods. researchgate.net This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (S). researchgate.net

Interpretation: The refined crystal structure provides a wealth of information. Key bond lengths and angles within the isoxazole and difluorophenyl rings can be precisely measured. The planarity of the ring systems and the dihedral angle between them can be determined, offering insights into the molecule's conformation. nih.gov Crucially, the analysis reveals the supramolecular assembly through intermolecular interactions. For an amine-substituted isoxazole, hydrogen bonds involving the amine group are expected to be significant drivers of the crystal packing. nih.gov

Below is a representative table of crystallographic data that could be expected for a compound in this class.

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₆F₂N₂O |

| Formula Weight | 196.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.78 |

| c (Å) | 17.23 |

| β (°) | 98.5 |

| Volume (ų) | 837.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.556 |

| Absorption Coefficient (mm⁻¹) | 0.135 |

| F(000) | 400 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 7540 |

| Independent Reflections | 1920 |

| R-factor (R1) [I > 2σ(I)] | 0.045 |

| Goodness-of-Fit (S) | 1.05 |

Note: The data in this table are hypothetical and serve as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction experiment for a molecule of this type. The values are based on typical data found for related heterocyclic compounds in crystallographic databases. nih.govresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isomer Resolution.

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating isomers. For this compound, high-performance liquid chromatography (HPLC) is the primary technique for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC) Method Development.

Developing a robust HPLC method is essential for accurately determining the purity of this compound and for monitoring reaction progress or stability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar aromatic compounds like this one.

Method Development Strategy:

Column Selection: A C18 (octadecylsilane) column is a standard starting point, offering excellent retention and selectivity for a wide range of aromatic molecules. researchgate.net Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution, analysis time, and backpressure.

Mobile Phase Selection: The mobile phase typically consists of an aqueous component (e.g., deionized water, often with a buffer like ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netupce.cz The ratio of organic to aqueous phase determines the retention time of the analyte.

Detector Selection: Given the aromatic nature of the compound, a UV-Vis detector is highly suitable. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum, which aids in peak identification and purity assessment.

Optimization: The method is optimized by adjusting several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities.

Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler, but a gradient elution (composition changes over time) is often necessary to resolve impurities with different polarities and to shorten the total run time. mdpi.com

Flow Rate: A typical flow rate is 1.0 mL/min, which can be adjusted to optimize the balance between analysis time and resolution.

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.

The following table illustrates a hypothetical optimization process for an HPLC method.

| Run | Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |

| 1 | 50:50 Isocratic | 1.0 | 8.5 | 1.6 | 6500 |

| 2 | 60:40 Isocratic | 1.0 | 4.2 | 1.3 | 7800 |

| 3 | Gradient: 30-70% ACN over 15 min | 1.0 | 10.1 | 1.1 | 12500 |

| 4 | Gradient: 40-80% ACN over 10 min | 1.2 | 7.3 | 1.2 | 11000 |

Note: This table provides illustrative data showing how changes in mobile phase composition and flow rate can affect key chromatographic parameters. The goal is to find conditions (e.g., Run 3) that provide good peak shape (As close to 1) and high efficiency (large N).

Chiral Chromatography for Enantiomeric Purity (if applicable).

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

Upon examination of the structure of this compound, the molecule possesses a plane of symmetry that bisects the isoxazole and difluorophenyl rings. As it is achiral, it exists as a single structure, not as a pair of enantiomers. Therefore, chiral chromatography for the purpose of resolving enantiomers is not applicable to the parent compound itself. This technique would only become relevant if a chiral center were introduced into the molecule through subsequent derivatization.

Computational Chemistry and Theoretical Investigations of 5 2,5 Difluorophenyl Isoxazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are foundational to the theoretical study of molecules. They are employed to determine the electronic structure and preferred three-dimensional arrangement (conformation) of 5-(2,5-Difluorophenyl)isoxazol-3-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, particularly using the B3LYP functional with basis sets like 6-311G or 6-31+G(d,p), are employed to determine its ground state geometry. ptfarm.plnih.govnih.gov This process involves optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable form.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations were used to determine these geometric parameters, which showed good agreement with experimental X-ray diffraction data. nih.gov Similar calculations for this compound would elucidate the planarity of the isoxazole (B147169) ring and the rotational orientation of the difluorophenyl group.

Furthermore, DFT calculations provide energetic information, including the zero-point vibrational energy and thermodynamic parameters like enthalpy and Gibbs free energy. sid.ir This data is essential for understanding the molecule's stability and its behavior in chemical reactions.

Table 1: Representative Bond Lengths and Angles from DFT Calculations on Similar Heterocyclic Systems This table presents typical data obtained from DFT calculations on analogous structures to illustrate the expected parameters for this compound.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound Type |

|---|---|---|

| C=N (isoxazole ring) | ~1.29 - 1.35 Å | Substituted Isoxazoles |

| N-O (isoxazole ring) | ~1.38 - 1.42 Å | Substituted Isoxazoles |

| C-C (inter-ring) | ~1.45 - 1.48 Å | Aryl-substituted heterocycles |

| C-N (amine) | ~1.37 - 1.40 Å | Amino-substituted heterocycles |

| C-N-O (ring angle) | ~105 - 110° | Substituted Isoxazoles |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, although more computationally expensive, can be used to refine the energetic and structural data obtained from DFT. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for situations where electron correlation effects are critical. For complex systems, a common strategy is to optimize the geometry at the DFT level and then perform single-point energy calculations using a more accurate ab initio method.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comajchem-a.com A small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the isoxazole ring, while the LUMO may be distributed over the difluorophenyl ring system. DFT calculations for a similar compound, [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, determined a HOMO-LUMO gap of 4.6548 eV. mdpi.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines key reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack and are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for a nucleophilic attack and are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the amine group).

For this compound, the MEP map is expected to show strong negative potentials around the oxygen and nitrogen atoms of the isoxazole ring and the two fluorine atoms on the phenyl ring. ajchem-a.comresearchgate.net A region of high positive potential would be anticipated around the hydrogen atoms of the 3-amine group.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degree of freedom is the bond connecting the isoxazole and difluorophenyl rings.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. mdpi.com Identifying the lowest-energy conformer is crucial as it represents the most populated structure under normal conditions and is the one most relevant for predicting chemical and biological activity. This analysis helps understand the molecule's flexibility and its preferred shape in different environments.

Mechanistic Studies of Biological Interactions and Target Engagement for 5 2,5 Difluorophenyl Isoxazol 3 Amine

In Vitro Biochemical Assays for Enzyme Modulatory Activities

No studies detailing the in vitro biochemical assays for enzyme modulatory activities (e.g., inhibition or activation) of 5-(2,5-Difluorophenyl)isoxazol-3-amine have been published. While the isoxazole (B147169) scaffold is present in many biologically active molecules that demonstrate enzyme inhibition, specific data for this compound are not available. nih.gov

Characterization of Kinetic Parameters and Inhibitory Potency

There is no available data characterizing the kinetic parameters (such as Kᵢ, Kₘ, Vₘₐₓ) or the inhibitory potency (e.g., IC₅₀ or EC₅₀ values) of this compound against any specific enzyme.

Receptor Binding Studies and Ligand-Target Interaction Profiling

No receptor binding studies or ligand-target interaction profiles for this compound have been reported. Methodologies to characterize such interactions, for instance using radiolabeled compounds to determine binding affinity (Kd) and receptor density (Bmax), have been applied to other isoxazole derivatives to identify their targets, such as the AMPA receptor, but not to the specified compound. nih.govmdpi.commdpi.com

Cellular Target Identification and Validation Methodologies

There are no published reports on the identification or validation of cellular targets for this compound. The methodologies outlined below are general approaches used in drug discovery and chemical biology to deconvolute the mechanism of action of novel compounds, but their application to this compound has not been documented. nih.gov

Affinity-Based Probes and Chemoproteomics for Target Deconvolution

No affinity-based probes derived from this compound have been synthesized or used in chemoproteomics studies for target deconvolution. This advanced technique, which involves tagging a molecule of interest to pull down its interacting proteins from a cellular lysate, has not been employed to elucidate the protein targets of this compound. nih.govresearchgate.netnih.govnih.govresearchgate.netscienceopen.comresearchgate.net

Investigation of Downstream Signaling Pathways and Molecular Mechanisms in Model Systems

As the primary molecular target(s) of this compound remain unidentified, there have been no subsequent investigations into its effects on downstream signaling pathways or its broader molecular mechanisms in any model systems.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have focused on modifications of the isoxazole core, the difluorophenyl ring, and the 3-amino group to understand their respective contributions to target binding and efficacy.

The Isoxazole Scaffold: The isoxazole ring serves as a crucial scaffold, properly orienting the key pharmacophoric elements for interaction with biological targets. Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, is a common feature in many biologically active molecules. Studies on related isoxazole-containing compounds have shown that the isoxazole core itself can participate in binding, for instance, through hydrogen bonding involving the ring nitrogen atom.

The 5-(2,5-Difluorophenyl) Group: The substitution at the 5-position of the isoxazole ring is a primary determinant of potency and selectivity. The 2,5-difluorophenyl group, in particular, combines several important features.

Fluorine Substitution: The presence of fluorine atoms can significantly enhance biological activity. This is often attributed to fluorine's ability to form favorable electrostatic interactions, increase metabolic stability, and improve membrane permeability. SAR studies on related 3-aryl isoxazole derivatives have demonstrated that fluorine or trifluoromethyl groups at the fourth position of the phenyl ring promote cytotoxicity in cancer cell lines. nih.gov In kinase inhibitors, a p-fluorophenyl substituent has been shown to pack tightly into hydrophobic pockets within the ATP binding site. nih.gov The specific 2,5-difluoro substitution pattern influences the electronic properties and conformation of the phenyl ring, potentially locking it into a favorable orientation for binding.

Aryl Group: The phenyl ring itself typically engages in hydrophobic and π-stacking interactions within the target protein. The activity of related 5-(benzoylamino)-3-phenylisoxazoles was found to be enhanced by the introduction of halogens (F, Cl, Br) and small alkyl groups on the phenyl ring. nih.gov Conversely, the introduction of bulky substituents, such as a t-butyl group, drastically decreased activity, suggesting steric constraints within the binding site. nih.gov

The 3-Amine Group: The amino group at the 3-position is a key interaction point, often acting as a hydrogen bond donor. Its basicity and accessibility are critical for forming strong interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate (B1630785), or backbone carbonyls) in a protein's active site. Modifications to this amine, such as acylation or substitution, would be expected to significantly alter the binding profile of the compound.

The following table summarizes the general SAR findings for related aryl-isoxazole derivatives, which provide a framework for understanding the activity of this compound.

| Structural Modification | Position | Observed Effect on Activity | Inferred Rationale |

| Phenyl Ring Substitution | 5-Position | Introduction of F, Cl, Br, or small alkyl groups enhances activity. nih.gov | Improves hydrophobic interactions and potentially forms halogen bonds. |

| Phenyl Ring Substitution | 5-Position | Introduction of bulky groups (e.g., t-Bu, NO₂, CF₃) decreases activity. nih.gov | Steric hindrance within the binding pocket. |

| Phenyl Ring Substitution | 3-Position | Fluorine or trifluoromethyl substitution promotes cytotoxicity. nih.gov | Enhances binding affinity and metabolic stability. |

| Core Scaffold | - | The isoxazole nitrogen can act as a hydrogen bond acceptor. nih.gov | Forms key interactions with protein backbone or side chains. |

| Amino Group | 3-Position | Essential for activity. | Acts as a primary hydrogen bond donor. |

Pharmacophore Modeling and Computational Approaches to Binding Motif Elucidation

To complement experimental SAR data, pharmacophore modeling and other computational techniques are employed to build a three-dimensional model of the essential features required for biological activity and to understand the precise binding interactions of this compound.

Pharmacophore Modeling: A pharmacophore model defines the spatial arrangement of features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are critical for binding to a specific biological target. For isoxazole-based inhibitors, a typical pharmacophore model would include:

A Hydrogen Bond Donor: Corresponding to the 3-amino group.

An Aromatic/Hydrophobic Feature: Representing the 2,5-difluorophenyl ring.

A Hydrogen Bond Acceptor: Potentially representing the isoxazole ring nitrogen.

A preliminary pharmacophore model for a series of isoxazole analogues identified a lipophilic region, a hydrogen bond acceptor, and a hydrogen bond donor as key features for binding to the System xc- transporter. nih.govnih.gov Such models are invaluable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of more potent derivatives.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking studies can elucidate its binding mode at an atomic level. For instance, docking studies of related 3,4-diaryl-isoxazole kinase inhibitors predicted that the amidopyridinyl moiety occupies the adenine (B156593) region of the ATP binding site, forming key hydrogen bonds with the protein backbone. nih.gov The isoxazole ring was predicted to be situated between hydrophobic residues, while the fluorophenyl group packed tightly into a nearby hydrophobic pocket. nih.gov

Similar computational analyses for this compound would likely show the 3-amino group forming a crucial hydrogen bond with the hinge region of a kinase or a key polar residue in another enzyme's active site. The 2,5-difluorophenyl ring would be predicted to occupy a hydrophobic pocket, with the fluorine atoms potentially forming specific interactions with the protein that enhance binding affinity. Docking studies on various isoxazole derivatives have successfully predicted binding interactions with targets like the COX enzymes and tubulin, corroborating experimental findings. sdiarticle3.comnih.gov

Chemical Reactivity and Derivatization Strategies for 5 2,5 Difluorophenyl Isoxazol 3 Amine

Functionalization Reactions at the Amino Group

The primary amino group at the 3-position of the isoxazole (B147169) ring is a key site for nucleophilic reactions. Its reactivity allows for a wide range of modifications, including the formation of amides, sulfonamides, ureas, and thioureas, which are prevalent motifs in medicinal chemistry.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic character of the amino group facilitates straightforward reactions with various electrophilic partners.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides under basic conditions to form the corresponding N-(5-(2,5-difluorophenyl)isoxazol-3-yl)amides. This reaction is a fundamental transformation for introducing a vast array of side chains and modulating the compound's physicochemical properties.

Alkylation: Direct alkylation of the amino group with alkyl halides can be achieved, though it may sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be performed using reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced to the desired secondary or tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), yields stable sulfonamide derivatives. This functional group is a well-established bioisostere for amides and is known for its ability to form strong hydrogen bonds, a critical interaction in many biological systems.

| Reaction Type | Reagent Class | Resulting Functional Group | Typical Conditions |

| Acylation | Acyl Halides, Anhydrides | Amide | Base (e.g., Pyridine, Triethylamine) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base, may require control |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., Pyridine) |

Urea, Thiourea, and Amide Formation

Urea and Thiourea Formation: The synthesis of urea and thiourea derivatives is a common strategy in drug discovery. wikipedia.orguwindsor.ca These functional groups can act as potent hydrogen bond donors and acceptors. The amino group of 5-(2,5-difluorophenyl)isoxazol-3-amine can react with various isocyanates and isothiocyanates to furnish the corresponding ureas and thioureas, respectively. lifechemicals.comtotal-synthesis.com The reaction is typically carried out in an inert solvent and proceeds smoothly to yield the desired products. This approach allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents. wikipedia.org

Amide Formation: Beyond the use of acyl halides, amides can be formed through the coupling of the amino group with carboxylic acids. researchgate.net This transformation is mediated by a wide range of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which activate the carboxylic acid for nucleophilic attack by the amine. uci.eduespublisher.com This method is particularly valuable for coupling sensitive or complex carboxylic acids under mild conditions. um.edu.my

| Derivative | Reagent | Key Features of Reaction |

| Urea | Isocyanate (R-N=C=O) | Direct addition reaction, typically uncatalyzed. |

| Thiourea | Isothiocyanate (R-N=C=S) | Direct addition reaction, analogous to urea formation. lifechemicals.com |

| Amide | Carboxylic Acid (R-COOH) | Requires a coupling agent (e.g., DCC, HATU) to activate the acid. uci.edu |

Transformations Involving the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the weak N-O bond and the influence of its substituents.

Ring-Opening and Rearrangement Reactions

The isoxazole ring is susceptible to cleavage under certain conditions, particularly reductive or basic environments. The N-O bond is the most labile bond in the ring system and can be cleaved to generate various acyclic intermediates. For instance, catalytic hydrogenation can lead to the reductive opening of the isoxazole ring to yield β-enaminones or other related structures.

Furthermore, substituted isoxazoles can undergo base-catalyzed rearrangements. For example, 3-aminoisoxazoles substituted with electron-withdrawing groups on the nitrogen atom have been shown to rearrange to form different heterocyclic systems, such as imidazoles or indoles, upon treatment with a base like triethylamine. wikipedia.org This reactivity highlights the potential of the isoxazole core to serve as a synthon for more complex heterocyclic structures.

Regioselective Substitution on the Isoxazole Core

While the isoxazole ring is generally considered electron-deficient, the presence of the powerful electron-donating amino group at the C-3 position activates the ring towards electrophilic aromatic substitution. The directing effect of the amino group preferentially activates the ortho and para positions. In the 3-aminoisoxazole (B106053) system, the C-4 position is analogous to the ortho position. Consequently, electrophilic attack is expected to occur regioselectively at the C-4 carbon. researchgate.net Reactions such as halogenation, nitration, or Friedel-Crafts type reactions, if conditions are carefully controlled to avoid ring degradation, would likely yield 4-substituted-5-(2,5-difluorophenyl)isoxazol-3-amine derivatives.

Modifications and Substitutions on the Difluorophenyl Moiety

The 2,5-difluorophenyl ring presents a different set of challenges and opportunities for modification compared to the other parts of the molecule.

The two fluorine atoms are strong inductively electron-withdrawing groups, which deactivates the phenyl ring towards traditional electrophilic aromatic substitution (EAS). ias.ac.in Reactions like nitration or halogenation would require harsh conditions and may face issues with regioselectivity, as the directing effects of the two fluorine atoms and the bulky isoxazolylamino substituent would be in competition.

A more viable strategy for functionalizing this deactivated ring is through directed ortho-metalation (DoM) . uwindsor.ca Fluorine is a known ortho-directing group for lithiation. arkat-usa.org Treatment of the molecule with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures could selectively deprotonate one of the carbon atoms adjacent to a fluorine atom (the C-3 or C-6 positions). The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides), allowing for the regioselective introduction of a new substituent. chemistrysteps.commasterorganicchemistry.com This method provides a powerful tool for elaborating the structure of the difluorophenyl moiety under controlled conditions.

While nucleophilic aromatic substitution (SNAr) is favored on electron-poor rings, it typically requires a good leaving group (like Cl, Br, or NO₂) at the site of substitution. libretexts.org The C-F bond is strong, and fluorine is generally a poor leaving group in SNAr reactions, although displacement can occur under forcing conditions with potent nucleophiles.

| Strategy | Description | Potential Outcome |

| Electrophilic Aromatic Substitution | Difficult due to deactivating fluorine atoms. Requires harsh conditions. | Low yield and potential mixture of isomers. |

| Directed Ortho-Metalation (DoM) | Regioselective deprotonation ortho to a fluorine atom using a strong base (e.g., n-BuLi), followed by quenching with an electrophile. | Introduction of a wide range of functional groups at the C-3 or C-6 position. arkat-usa.org |

| Nucleophilic Aromatic Substitution | Unlikely under standard conditions as fluorine is a poor leaving group and there are no other suitable leaving groups on the ring. | No reaction or requires very harsh conditions. |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to functionalize aromatic rings. wikipedia.org The reactivity of the 2,5-difluorophenyl ring in this compound towards electrophiles is governed by the electronic effects of its substituents: the two fluorine atoms and the 5-(3-amino-isoxazolyl) group.

Fluorine atoms are strongly electronegative and withdraw electron density from the aromatic ring through the inductive effect, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene (B151609). masterorganicchemistry.com However, through resonance, they can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions.

The 5-(3-amino-isoxazolyl) substituent is also expected to be deactivating due to the electron-withdrawing nature of the isoxazole ring. As a whole, this group will likely act as a meta-director relative to its point of attachment on the phenyl ring.

The interplay of these directing effects on the 2,5-difluorophenyl ring dictates the probable sites of substitution. The positions are numbered starting from the carbon attached to the isoxazole ring as C1. The available positions for substitution are C3, C4, and C6.

Position C3: ortho to the isoxazole group and meta to the C5-fluorine.

Position C4: meta to the isoxazole group and ortho to the C5-fluorine and para to the C2-fluorine. This position is activated by both fluorine atoms.

Position C6: ortho to the isoxazole group and ortho to the C2-fluorine.

Table 1: Predicted Directing Effects and Reactivity for Electrophilic Aromatic Substitution

| Substituent | Position on Phenyl Ring | Inductive Effect | Resonance Effect | Overall Effect | Preferred Position(s) for Attack |

|---|---|---|---|---|---|

| Fluorine | C2 | -I (Deactivating) | +R (Activating) | Deactivating, ortho, para-directing | C4, C6 |

| Fluorine | C5 | -I (Deactivating) | +R (Activating) | Deactivating, ortho, para-directing | C4 |

| 5-(3-amino-isoxazolyl) | C1 | -I (Deactivating) | -R (Deactivating) | Deactivating, meta-directing | C3 |

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) could be employed to introduce further functionality, although forcing conditions may be required. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The structure of this compound offers several possibilities for such transformations, primarily involving the amine group or potential C-H activation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate using a palladium catalyst, is a versatile method for creating biaryl structures. tcichemicals.com While the parent molecule does not possess a halide for direct coupling, its derivatization—for example, through electrophilic halogenation of the phenyl ring—would provide a suitable substrate.

Alternatively, the amine group could be transformed into a leaving group, such as a triflate after conversion to a phenol, or a diazonium salt. However, a more direct approach could involve C-H activation. Palladium-catalyzed C-H arylation of fluorinated arenes is a known transformation. The presence of the pyridinic nitrogen in the isoxazole ring and the amine group could serve as directing groups to facilitate regioselective C-H bond activation on the phenyl ring. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination cycle |

| Ligand | PPh₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and influences catalytic activity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species and neutralizes acid produced |

| Solvent | Toluene, Dioxane, THF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled |

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the substrate. This would allow for the introduction of an alkynyl moiety, a versatile functional group for further transformations or for building complex molecular architectures. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 3: Typical Conditions for Sonogashira Cross-Coupling Reactions

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | The primary catalyst for the cross-coupling cycle |

| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the hydrogen halide byproduct |

| Ligand | PPh₃ (often part of the catalyst complex) | Stabilizes the palladium catalyst |

| Solvent | THF, DMF, Acetonitrile (B52724) | Solubilizes reactants |

Photochemical and Electrochemical Reactivity Studies

The literature on the specific photochemical and electrochemical properties of this compound is not extensive. However, the reactivity can be inferred from studies on related isoxazole structures.

Photochemical Reactivity

Electrochemical Reactivity

Specific electrochemical studies on this compound have not been reported. Based on its functional groups, potential electrochemical behavior can be hypothesized. The aromatic amine functionality could undergo oxidation, although the amine on the electron-poor isoxazole ring would be less susceptible to oxidation than an aniline. The difluorophenyl ring is electron-deficient and would be difficult to oxidize but could potentially be reduced at negative potentials. The isoxazole ring itself can be subject to reductive cleavage under certain electrochemical conditions. Detailed studies, such as cyclic voltammetry, would be required to determine the precise redox potentials and reaction pathways.

Design and Synthesis of Research Probes and Bioconjugates

The 3-amino group on the isoxazole ring is a prime functional handle for the derivatization of this compound to create research tools like molecular probes and bioconjugates. nih.gov

Research Probes

Molecular probes are essential for studying biological systems. The primary amine of the title compound can be readily functionalized to attach various reporter groups.

Fluorogenic Labeling: The amine can react with fluorogenic reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride to yield fluorescently labeled derivatives. nih.gov These probes can be used for imaging and quantification in biological assays.

Radiolabeling: For applications in Positron Emission Tomography (PET), a radioisotope like Fluorine-18 could be incorporated. While the parent molecule already contains fluorine, direct radiosynthesis can be challenging. An alternative strategy involves synthesizing a precursor and introducing ¹⁸F in the final step, a method used for creating other PET probes. nih.gov

Affinity Probes: The amine can be acylated with linkers bearing other functionalities, such as biotin (B1667282) for affinity purification or a photo-reactive group for covalent labeling of target proteins.

Bioconjugates

Bioconjugation involves linking a molecule to a biomolecule, such as a peptide, protein, or nucleic acid. researchgate.net The amine group of this compound can be used for conjugation after activation or coupling with a suitable linker. For instance, it can react with N-hydroxysuccinimide (NHS) esters or isothiocyanates presented on a biomolecule or a linker attached to it. This allows the unique properties of the difluorophenylisoxazole moiety to be imparted to a biological macromolecule, for example, to create targeted therapeutics or diagnostic agents. nih.gov

Table 4: Strategies for Synthesis of Probes and Bioconjugates

| Application | Derivatization Strategy | Reagent/Methodology | Resulting Moiety |

|---|---|---|---|

| Fluorescent Probe | Acylation/Alkylation of the amine | Dansyl chloride, NBD-F, Fluorescein isothiocyanate (FITC) | Covalently attached fluorophore |

| PET Probe | Nucleophilic substitution | Introduction of ¹⁸F onto a precursor molecule | Radiolabeled tracer |

| Affinity Probe | Amide bond formation | Biotin-NHS ester | Biotinylated derivative |

| Bioconjugate | Amide or thiourea formation | Coupling to NHS-activated biomolecules or isothiocyanates | Linkage to peptides, proteins, etc. |

Advanced Applications and Research Tools Derived from 5 2,5 Difluorophenyl Isoxazol 3 Amine

Development as Molecular Probes for Investigating Biological Processes

The presence of a primary amine group on the 5-(2,5-Difluorophenyl)isoxazol-3-amine structure provides a chemically accessible handle for the attachment of reporter molecules, enabling its development into molecular probes. Amine-reactive probes, such as those with succinimidyl ester or isothiocyanate functional groups, can be covalently linked to the amine of the isoxazole (B147169) derivative. thermofisher.com This conjugation creates a new chemical entity that retains the core binding properties of the isoxazole scaffold but is now tagged with a fluorescent dye or a biotin (B1667282) label. thermofisher.com

These functionalized probes can be used in a variety of research applications:

Fluorescent Probes: By attaching a fluorophore, researchers can visualize the localization of the compound within cells or tissues using fluorescence microscopy. This helps in understanding its distribution, uptake, and interaction with subcellular compartments.

Affinity Probes: Conjugating the molecule to an affinity tag like biotin allows for the identification and isolation of its biological targets. After incubating the biotinylated probe with a cell lysate, the protein-probe complexes can be captured using streptavidin-coated beads, enabling the identification of binding partners through techniques like mass spectrometry.

The amine group is readily reactive with a range of commercially available labeling reagents, making the synthesis of such probes straightforward for research laboratories. thermofisher.com

Utilization as a Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse compounds (a library) for screening against biological targets. The isoxazole scaffold is recognized as an excellent core structure for the creation of such libraries. nih.govmdpi.com this compound is an ideal building block for this purpose due to its structural rigidity and the presence of the reactive amine group, which allows for the systematic introduction of chemical diversity.

Using solid-phase synthesis techniques, the amine can be acylated, alkylated, or reductively aminated with a wide array of chemical inputs, such as carboxylic acids, aldehydes, or sulfonyl chlorides. nih.govmdpi.com This approach allows for the parallel synthesis of hundreds or thousands of distinct isoxazole derivatives, where the 5-(2,5-difluorophenyl) group serves as a constant feature while the substituent on the 3-amino position is varied. The resulting libraries can then be screened to identify compounds with desired biological activities, such as antithrombotic agents or enzyme inhibitors. nih.gov The ability to rapidly create new chemical entities with low molecular weight on a solid support is of significant strategic importance in modern lead-finding efforts. mdpi.com

Exploration as a Scaffold for Rational Design of Enzyme Inhibitors or Receptor Ligands for Research Purposes

The 5-aryl-isoxazole framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple, distinct biological targets with high affinity. This makes this compound an excellent starting point for the rational design of specific enzyme inhibitors or receptor ligands for research. By modifying the amine group or other positions on the scaffold, chemists can fine-tune the molecule's properties to achieve potent and selective interactions with a target of interest.

Numerous studies have demonstrated the utility of the isoxazole scaffold in developing potent bioactive agents. For example, derivatives of 3-carboxamido-5-aryl-isoxazoles have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in inflammatory processes. nih.gov Similarly, isoxazole-containing molecules have been characterized as antagonists for chemokine receptors like CCR2 and as modulators for ionotropic glutamate (B1630785) receptors such as AMPA receptors. nih.govmdpi.com The difluorophenyl group of this compound can enhance binding affinity and improve pharmacokinetic properties like lipophilicity and metabolic stability, making it a particularly valuable component in inhibitor design. chemimpex.com

| Isoxazole Scaffold Application | Biological Target Class | Example Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | nih.gov |

| Receptor Antagonism | Chemokine Receptors | CCR2 | nih.gov |

| Receptor Modulation | Ionotropic Glutamate Receptors | AMPA Receptors | mdpi.com |

Potential in Materials Science or Optoelectronic Applications

While the primary applications of fluorophenyl-isoxazole-amine derivatives are in pharmaceutical and biochemical research, their unique chemical properties also suggest potential for use in materials science. chemimpex.comchemimpex.com Heterocyclic compounds, particularly those with aromatic and electron-rich systems, can be incorporated as monomers into polymers to create advanced materials with enhanced thermal stability, specific optical properties, or improved performance characteristics. The fluorine atoms on the phenyl ring can impart desirable properties such as increased lipophilicity and thermal resistance. The amine group provides a reactive site for polymerization or for grafting the molecule onto surfaces to create functionalized coatings. chemimpex.com Although specific applications of this compound in materials science are not yet extensively documented, its structural motifs are found in compounds explored for these purposes. chemimpex.com

Development of Prodrugs and Bioconjugates for Enhanced Research Delivery (non-clinical context)

In a non-clinical research context, modifying a compound to improve its utility in experimental systems is a common strategy. The primary amine of this compound is an ideal site for creating prodrugs or bioconjugates to enhance research delivery.

A prodrug is an inactive or less active derivative of a compound that is converted into its active form within a biological system, often by enzymatic cleavage. mdpi.com For research purposes, a prodrug of this compound could be synthesized by attaching a "promoiety" to the amine. This modification could, for example, increase the compound's permeability across cell membranes, allowing it to reach intracellular targets more effectively in cell-based assays. Once inside the cell, endogenous enzymes like esterases could cleave the promoiety, releasing the active parent compound. mdpi.com Synthesis of isoxazoles with protected amino groups is a fundamental step in such an approach. nih.gov

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide or an antibody, to direct its delivery to a specific cell type or tissue in an experimental model. This strategy can increase the local concentration of the compound at its site of action, which is valuable for studying target engagement and downstream biological effects with greater precision.

Future Research Directions and Open Questions Regarding 5 2,5 Difluorophenyl Isoxazol 3 Amine

Discovery of Unexplored Synthetic Routes and Mechanistic Insights

The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, yet opportunities for innovation remain, particularly for specifically substituted compounds like 5-(2,5-Difluorophenyl)isoxazol-3-amine. nih.gov Future research is expected to focus on developing more efficient, sustainable, and regioselective synthetic methodologies.

Key Research Areas:

Green Chemistry Approaches: A significant future direction lies in the adoption of environmentally benign synthetic procedures. This includes the use of aqueous media, ionic liquids, or catalyst-free reactions under ultrasound radiation to reduce environmental impact. nih.gov

Flow Chemistry and Automation: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of isoxazole derivatives. Automation of these processes would enable high-throughput synthesis of analogues for structure-activity relationship (SAR) studies.

Novel Cycloaddition Strategies: While the [3+2] cycloaddition of nitrile oxides with alkynes is a classical and effective method for forming the isoxazole ring, exploring novel catalytic systems (e.g., copper-catalyzed reactions for non-terminal alkynes) could improve yields and regioselectivity for complex structures. nih.govnih.gov

Mechanistic Elucidation: Deeper investigation into the reaction mechanisms of isoxazole formation using advanced computational and spectroscopic techniques can lead to more rational and predictive synthesis design. Understanding the transition states and intermediates in reactions, such as the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine (B1172632), could unlock new synthetic pathways. nih.gov

Potential Unexplored Synthetic Routes

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Photocatalysis | Mild reaction conditions, novel reactivity patterns. | Development of visible-light-mediated cycloaddition reactions. |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally friendly. | Screening for enzymes capable of catalyzing isoxazole ring formation. |

| C-H Activation | Step-economy, direct functionalization of precursors. | Direct arylation of isoxazole precursors to introduce the difluorophenyl group. |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. mednexus.orgijirt.org For this compound, these computational tools can accelerate research by predicting its properties and potential applications. astrazeneca.com

Future Applications of AI/ML:

Property Prediction: Machine learning models, such as graph neural networks, can be trained on large datasets of chemical compounds to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of this compound and its derivatives. mednexus.orgastrazeneca.com

De Novo Drug Design: Generative AI models, including generative adversarial networks (GANs), can design novel isoxazole derivatives with optimized properties for specific biological targets. nih.gov These models can explore a vast chemical space to propose new structures with enhanced potency and selectivity. nih.gov